molecular formula C12H16BrNO2 B13580254 Ethyl 3-amino-3-(4-bromophenyl)butanoate

Ethyl 3-amino-3-(4-bromophenyl)butanoate

Cat. No.: B13580254
M. Wt: 286.16 g/mol
InChI Key: OSEPIIKWTHCIQN-UHFFFAOYSA-N
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Description

Overview of β-Amino Ester Scaffolds in Organic Chemistry Research

β-Amino esters are a class of organic compounds characterized by an amino group and an ester functional group separated by two carbon atoms. This structural motif, specifically the β-position of the amino group relative to the ester's carbonyl carbon, is a key feature in a multitude of biologically active molecules and a versatile building block in synthetic organic chemistry.

The research interest in β-amino ester scaffolds is broad, largely due to their presence in natural products and pharmaceuticals. They are integral components of larger molecules such as peptides, alkaloids, and antibiotics. In materials science, these scaffolds have gained prominence as monomers for the synthesis of poly(β-amino esters) (PBAEs). nih.govresearchgate.net PBAEs are a class of biodegradable polymers investigated for their potential in gene delivery systems, owing to their ability to condense DNA into nanoparticles and facilitate its entry into cells. nih.govfrontiersin.orgnih.gov The synthesis of β-amino esters can be achieved through various methods, including the Michael addition of amines to α,β-unsaturated esters and Mannich-type reactions. organic-chemistry.orgorganic-chemistry.org

Historical Context of Chiral β-Amino Esters and their Synthetic Utility

The study of chiral β-amino esters, which are non-superimposable mirror images of each other (enantiomers), has been a significant focus in organic chemistry. The specific stereochemistry of these compounds is crucial as it often dictates their biological activity. For instance, many therapeutic agents are effective only in one specific enantiomeric form.

Historically, the development of stereoselective methods to synthesize chiral β-amino esters has been a major research endeavor. researchgate.net The synthetic utility of these compounds is vast; they serve as chiral synthons, or building blocks, for the preparation of more complex, optically active molecules. jst.go.jpthieme-connect.com For example, enantiomerically pure β-amino acids, obtained from the hydrolysis of chiral β-amino esters, are precursors to β-lactams, a core structure in many antibiotic drugs like penicillin. mdpi.com The development of catalytic asymmetric synthesis methods has provided more efficient routes to these valuable compounds, avoiding the need for classical resolution of racemic mixtures. mdpi.comacs.org

Structural Elucidation and Nomenclatural Conventions for Ethyl 3-amino-3-(4-bromophenyl)butanoate

The structure of this compound features a butanoate backbone with several key substituents. At the third carbon position (C3), there is both an amino group (-NH2) and a 4-bromophenyl group. The ester functional group is an ethyl ester.

Nomenclatural Breakdown: The IUPAC name "this compound" is derived following systematic conventions for naming esters. ausetute.com.auyisun-ele.comyoutube.comlibretexts.org

ComponentExplanation
Ethyl Refers to the two-carbon alkyl group (CH3CH2-) attached to the oxygen of the ester functionality. youtube.com
butanoate Indicates a four-carbon chain as the parent carboxylic acid derivative, with the "-oate" suffix signifying an ester. youtube.com
3-amino A primary amine group (-NH2) is attached to the third carbon of the butanoate chain.
3-(4-bromophenyl) A phenyl group (a benzene ring) is attached to the third carbon. This phenyl group is itself substituted with a bromine atom at its fourth position.

The carbon at the C3 position is a chiral center, meaning this compound can exist as a pair of enantiomers, (R) and (S).

Compound Properties: Below are the known properties for this compound and its parent structure without the amino group.

IdentifierValue
Compound Name This compound
Molecular Formula C12H16BrNO2
Related CAS Number 191231-38-6 (for ethyl 3-(4-bromophenyl)butanoate) molport.com
Related Molecular Weight 271.154 g/mol (for ethyl 3-(4-bromophenyl)butanoate) molport.com
Related SMILES CCOC(=O)CC(C)c1ccc(Br)cc1 (for ethyl 3-(4-bromophenyl)butanoate) molport.com

Note: Data for the specific amino-substituted compound is limited in public databases; therefore, data for the closely related parent structure is provided for reference.

Research Gaps and Motivations for In-depth Study of this compound

The primary motivation for the in-depth study of this compound stems from its potential as a novel building block for medicinal chemistry and materials science. The presence of multiple functional groups—an amine, an ester, a chiral center, and a brominated aromatic ring—makes it a highly versatile synthetic intermediate.

Key Research Gaps and Motivations:

Asymmetric Synthesis: A significant research gap is the development of efficient and highly stereoselective synthetic routes to produce enantiomerically pure (R)- and (S)-Ethyl 3-amino-3-(4-bromophenyl)butanoate. Access to single enantiomers is critical for investigating their differential biological activities and for their use as chiral precursors.

Pharmacological Screening: The structural similarity of the β-amino ester core to known bioactive molecules suggests that this compound and its derivatives could exhibit interesting pharmacological properties. A thorough investigation into its potential biological activities is currently lacking.

Derivative Synthesis: The bromine atom on the phenyl ring serves as a convenient handle for further chemical modification via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This allows for the synthesis of a library of derivatives with diverse substituents, which can be screened for enhanced biological activity or tailored material properties.

Polymer Chemistry: As a functionalized monomer, this compound could be incorporated into polymers like PBAEs. The 4-bromophenyl group would introduce specific properties to the resulting polymer, such as increased refractive index, flame retardancy, or a site for post-polymerization modification. Exploring its utility in polymer synthesis represents an open avenue of research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

IUPAC Name

ethyl 3-amino-3-(4-bromophenyl)butanoate

InChI

InChI=1S/C12H16BrNO2/c1-3-16-11(15)8-12(2,14)9-4-6-10(13)7-5-9/h4-7H,3,8,14H2,1-2H3

InChI Key

OSEPIIKWTHCIQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C1=CC=C(C=C1)Br)N

Origin of Product

United States

Comprehensive Analysis of Synthetic Methodologies for Ethyl 3 Amino 3 4 Bromophenyl Butanoate

Direct Synthesis Strategies for Ethyl 3-amino-3-(4-bromophenyl)butanoate

Direct synthesis strategies aim to construct the target molecule in a minimal number of steps, often through convergent, multi-component reactions. Key approaches for synthesizing β-amino esters like this compound include the Reformatsky reaction, the Mannich reaction, and the reductive amination of β-keto esters.

Condensation Reactions and Amination Approaches

One of the most fundamental strategies for forming the carbon backbone and introducing the amine functionality involves a sequence of condensation followed by amination. A plausible route begins with the condensation of a ketone with an active methylene (B1212753) compound, followed by the addition of an amine.

Alternatively, an aza-Michael reaction provides a direct amination approach. acs.org This involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester. For the target compound, this would require the prior synthesis of ethyl 3-(4-bromophenyl)but-2-enoate. The reaction of this unsaturated ester with an amine source, such as ammonia (B1221849) or a protected amine equivalent, would yield the desired β-amino ester.

Another prominent method is the reductive amination of a β-keto ester precursor, namely ethyl 3-(4-bromophenyl)-3-oxobutanoate. This approach involves the condensation of the ketone with an amine (e.g., ammonia or ammonium (B1175870) formate) to form an intermediate enamine or imine, which is then reduced in situ to the target amine. Microwave-mediated conditions have been shown to be effective for similar reductive amination-cyclization reactions of 4-aryl-4-oxobutanoates, suggesting a potential route for efficient synthesis. ias.ac.in

The Reformatsky reaction is a powerful tool for forming β-amino esters by adding the Reformatsky reagent, an organozinc enolate derived from an α-haloester, to an imine. tku.edu.twnih.gov In the context of the target molecule, an imine would first be formed from 4'-bromoacetophenone (B126571) and an ammonia equivalent. The subsequent addition of the zinc enolate of ethyl bromoacetate (B1195939) would furnish this compound. tku.edu.twacs.org

Role of Catalyst Systems in Direct Syntheses

Catalysts play a pivotal role in facilitating these direct syntheses, enhancing reaction rates, and improving selectivity.

Reformatsky Reaction : While stoichiometrically requiring zinc metal to generate the organozinc reagent, additives can be considered catalytic. For instance, sonochemical methods can be used for the in situ activation of zinc without pre-activation, streamlining the process. tku.edu.tw

Mannich and Aza-Michael Reactions : These reactions can be catalyzed by both acids and bases. Lewis acids can activate the imine electrophile in a Mannich reaction, while base catalysis is common for generating the nucleophilic enolate or amine.

Optimization of Reaction Conditions for Maximizing Yields and Purity of this compound

The optimization of reaction parameters is critical for achieving high yields and purity. Key variables include the choice of solvent, temperature, catalyst, and stoichiometry of reactants. For multi-component reactions, careful control over the addition sequence and concentration is necessary to suppress the formation of side products.

For instance, in Reformatsky reactions, the choice of solvent can influence the reaction's outcome. tku.edu.tw In reductive amination, the pH must be carefully controlled to favor imine formation without deactivating the reducing agent. The table below summarizes key optimization parameters for relevant synthetic strategies.

Synthesis StrategyKey Parameters for OptimizationPotential Outcomes of Optimization
Reformatsky Reaction Zinc activation method (e.g., sonication), solvent (e.g., THF), temperature, nature of the N-substituent on the imine. tku.edu.twIncreased yield, chemoselectivity (β-amino ester vs. β-lactam), reduced reaction time.
Aza-Michael Addition Choice of base, solvent, temperature, nature of the nitrogen nucleophile.Improved diastereoselectivity (for chiral substrates), higher yields, prevention of side reactions.
Reductive Amination Reducing agent (e.g., NaBH3CN, H2/Pd), pH, temperature, catalyst (if applicable), use of microwave irradiation. ias.ac.inHigher conversion, minimization of over-reduction or side reactions, shorter reaction times.
Mannich Reaction Catalyst (acid, base, or Lewis acid), solvent, temperature, stoichiometry.Control of stereoselectivity, improved yields, suppression of self-condensation of the ketone.

Stereoselective and Asymmetric Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure β-amino acids and their derivatives is of paramount importance, as the biological activity of chiral molecules is often confined to a single enantiomer. hilarispublisher.com Strategies to achieve this include the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliaries and Their Application in Synthesizing Specific Enantiomers of the Compound

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. This is a robust and widely used strategy for the synthesis of chiral β-amino esters.

One of the most effective methods involves the use of N-tert-butanesulfinyl imines. beilstein-journals.orgresearchgate.net An enantiopure N-tert-butanesulfinyl imine can be prepared from 4'-bromoacetophenone. The subsequent diastereoselective addition of a nucleophile, such as the zinc enolate of ethyl bromoacetate in a Reformatsky-type reaction, is directed by the chiral sulfinyl group. beilstein-journals.org This approach typically provides high diastereoselectivity, and the auxiliary can be readily cleaved under mild acidic conditions to afford the enantiopure primary β-amino ester.

Other notable chiral auxiliaries include pseudoephedrine and oxazolidinones. (S,S)-(+)-pseudoephedrine can be employed as an auxiliary in aza-Michael reactions, where it is first converted to an α,β-unsaturated amide. acs.orgnih.gov The conjugate addition of a nitrogen nucleophile to this system proceeds with high diastereoselectivity. Similarly, Evans-type oxazolidinones are frequently used to control the stereochemistry of enolate reactions. nih.gov

Chiral AuxiliaryApplicable ReactionTypical DiastereoselectivityReference
N-tert-Butanesulfinyl Reformatsky Reaction, Mannich Reaction>90% de beilstein-journals.org
(S,S)-(+)-Pseudoephedrine Aza-Michael AdditionHigh acs.orgnih.gov
Oxazolidinones (Evans) Aldol/Mannich-type Reactions>98% ds nih.gov

Asymmetric Catalysis for the Production of Enantiomerically Enriched this compound

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product from achiral precursors.

A prominent strategy is the catalytic asymmetric reduction of a suitable prochiral substrate. For instance, an enamine formed from ethyl 3-(4-bromophenyl)-3-oxobutanoate and an amine can be hydrogenated using chiral rhodium or ruthenium catalysts to give the desired product with high enantioselectivity. hilarispublisher.com Alternatively, asymmetric transfer hydrogenation of imines using chiral Ru(II) catalysts is a powerful method for producing chiral amines. organic-chemistry.orgnih.gov

Catalytic asymmetric Mannich or aza-Michael reactions are also highly effective. These reactions can be catalyzed by a variety of chiral systems:

Chiral Brønsted Acids : Chiral phosphoric acids have emerged as powerful catalysts for a range of enantioselective transformations, including additions to imines. researchgate.net

Chiral Lewis Acids : Metal complexes incorporating chiral ligands, such as those based on copper, can effectively catalyze the enantioselective conjugate addition of nucleophiles to generate chiral β-amino esters. acs.org

Organocatalysis : Small organic molecules, such as chiral amines or squaramides, can catalyze Mannich and Michael reactions with high enantioselectivity. nih.govrsc.org

The table below showcases several catalytic systems applicable to the asymmetric synthesis of β-amino esters.

Catalytic SystemReaction TypeTypical Enantioselectivity (ee)Reference
Ru(II)-Terphenyl Catalyst Asymmetric Transfer Hydrogenation (DKR)High organic-chemistry.orgnih.gov
Cu(I)/Ph-Foxap 1,6-Conjugate Addition>99% ee acs.org
Chiral Phosphoric Acid Radical-Radical CouplingExcellent researchgate.net
Chiral Halonium Salts Mannich Reactionup to 86% ee beilstein-journals.org

These advanced catalytic methods provide efficient and direct pathways to enantiomerically enriched this compound, a valuable building block for further synthetic applications.

Diastereoselective Synthesis Routes and Control of Stereochemistry

When a molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry (enantioselectivity). In the context of this compound, which has a stereocenter at the C3 position, diastereoselective synthesis becomes relevant when introducing another stereocenter into the molecule.

Diastereoselectivity can be achieved through various strategies, including substrate control, auxiliary control, and reagent control. For instance, the use of a chiral auxiliary attached to the starting material can direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is established, the auxiliary can be removed.

Reagent-controlled diastereoselective reactions employ a chiral reagent to differentiate between diastereotopic faces or groups in the substrate. For the synthesis of substituted β-amino esters, diastereoselective Mannich-type reactions are often employed, where the stereochemical outcome is dictated by the catalyst and the relative orientation of the reactants in the transition state.

Enzymatic and Biocatalytic Pathways for the Synthesis of this compound

Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions, often in aqueous media, and can exhibit exquisite chemo-, regio-, and stereoselectivity. nih.gov

For the synthesis of chiral β-amino esters, lipases and transaminases are particularly useful enzymes. nih.gov Lipases can be used for the kinetic resolution of racemic mixtures of β-amino esters through enantioselective hydrolysis or acylation. researchgate.net In a kinetic resolution, one enantiomer reacts faster than the other, allowing for their separation. For example, Candida antarctica lipase (B570770) B (CALB) is a widely used enzyme for such resolutions.

Transaminases (also known as aminotransferases) can catalyze the asymmetric synthesis of amines from prochiral ketones. By using a suitable amine donor, a prochiral β-keto ester can be converted directly into the corresponding chiral β-amino ester with high enantiomeric excess.

Table 3: Key Enzymes in the Synthesis of Chiral β-Amino Esters

Enzyme ClassReaction TypeSubstrateProductKey Advantages
LipasesKinetic Resolution (Hydrolysis/Acylation)Racemic β-amino esterEnantiopure β-amino ester and acylated β-amino esterHigh enantioselectivity, commercially available enzymes
TransaminasesAsymmetric Aminationβ-keto esterChiral β-amino esterHigh atom economy, direct access to chiral amines

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally benign by incorporating these principles.

A key aspect of green chemistry is the reduction or replacement of volatile organic solvents (VOCs). Solvent-free reactions, where the reaction is carried out in the absence of a solvent, can significantly reduce waste and environmental impact. These reactions can be facilitated by techniques such as ball milling or by running the reaction in a melt phase.

When a solvent is necessary, the use of greener alternatives is encouraged. Water is an ideal green solvent, and many enzymatic reactions are performed in aqueous media. Other alternative media include supercritical fluids (like CO2), ionic liquids, and deep eutectic solvents, which can offer unique reactivity and facilitate product separation.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as the molecular weight of the desired product divided by the sum of the molecular weights of all reactants, multiplied by 100%. Synthetic routes with high atom economy are preferred as they generate less waste.

Other sustainability metrics, such as the E-factor (Environmental factor), which measures the total mass of waste generated per unit of product, and the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product, are also used to evaluate the greenness of a synthetic process. By analyzing these metrics, chemists can identify areas for improvement and design more sustainable synthetic routes. For instance, catalytic reactions, both chemical and enzymatic, generally have higher atom economies and lower E-factors compared to stoichiometric reactions. nih.gov

Chemical Reactivity and Transformative Chemistry of Ethyl 3 Amino 3 4 Bromophenyl Butanoate

Reactions Involving the Amino Group of Ethyl 3-amino-3-(4-bromophenyl)butanoate

The primary amino group in this compound is a nucleophilic center that readily participates in a variety of bond-forming reactions. These transformations allow for the introduction of diverse substituents, leading to the creation of new molecular architectures.

Amidation and Acylation Reactions

The amino group of this compound can be readily acylated to form amides. This transformation is typically achieved by reacting the amine with acylating agents such as acyl chlorides or acid anhydrides. The use of a base is often necessary to neutralize the acidic byproduct generated during the reaction. For instance, the reaction with acetyl chloride in the presence of a base like triethylamine (B128534) would yield the corresponding N-acetyl derivative.

Similarly, acylation can be performed using acid anhydrides, such as acetic anhydride. These reactions are fundamental in peptide synthesis and for the modification of biological activity. The reactivity of the amino group allows for the formation of a stable amide bond, a key structural motif in many biologically active molecules.

Table 1: Representative Amidation and Acylation Reactions

Acylating AgentProductGeneral Conditions
Acetyl ChlorideEthyl 3-(acetylamino)-3-(4-bromophenyl)butanoateInert solvent (e.g., DCM), Base (e.g., Triethylamine), 0 °C to room temperature
Acetic AnhydrideEthyl 3-(acetylamino)-3-(4-bromophenyl)butanoateNeat or in a solvent (e.g., Pyridine), Room temperature or gentle heating
Benzoyl ChlorideEthyl 3-(benzamido)-3-(4-bromophenyl)butanoateSchotten-Baumann conditions (e.g., aq. NaOH, DCM)

Alkylation and Reductive Amination Pathways

The nitrogen atom of the amino group can also undergo alkylation to form secondary and tertiary amines. Direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation, resulting in a mixture of products.

A more controlled and widely used method for N-alkylation is reductive amination. This two-step, one-pot reaction involves the initial formation of an imine by reacting the primary amine with an aldehyde or a ketone, followed by in situ reduction of the imine to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanobohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent can influence the reaction's selectivity and compatibility with other functional groups. For example, reacting this compound with a simple aldehyde like formaldehyde (B43269) in the presence of a suitable reducing agent would yield the N-methylated product.

Table 2: Examples of Reductive Amination

Carbonyl CompoundReducing AgentProduct
FormaldehydeNaBH₃CNEthyl 3-(methylamino)-3-(4-bromophenyl)butanoate
AcetoneNaBH(OAc)₃Ethyl 3-(isopropylamino)-3-(4-bromophenyl)butanoate
BenzaldehydeNaBH₄Ethyl 3-(benzylamino)-3-(4-bromophenyl)butanoate

Note: This table illustrates potential outcomes of reductive amination based on established methodologies.

Cyclization Reactions Utilizing the Amine Moiety

The presence of the amino group in conjunction with the ester functionality allows for the construction of various heterocyclic systems through cyclization reactions. These reactions are of significant interest as they lead to the formation of scaffolds commonly found in pharmaceuticals and natural products.

One important class of cyclization reactions is the formation of β-lactams (2-azetidinones). β-Lactams are a core structural feature of many antibiotic drugs. The synthesis of β-lactams from β-amino esters can be achieved through various methods, including the use of cyclizing agents that promote the intramolecular condensation between the amino group and the ester or a derivative thereof.

Another potential cyclization pathway for β-arylethylamines is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution on the aromatic ring to form a tetrahydroisoquinoline derivative. For this compound, this would require activation of the phenyl ring, as the bromo-substituent is deactivating. However, under forcing conditions or with a more activated aromatic ring, this pathway could lead to the formation of complex heterocyclic structures.

Transformations of the Ester Moiety in this compound

The ethyl ester group of this compound can undergo several important transformations, providing access to carboxylic acids, other esters, and primary alcohols.

Hydrolysis and Transesterification Reactions

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-amino-3-(4-bromophenyl)butanoic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process and typically requires a large excess of water to drive the equilibrium towards the products. Basic hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt, which can then be protonated in a separate step to afford the free carboxylic acid.

Transesterification, the conversion of one ester to another, can be achieved by reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) under acidic conditions would lead to the formation of Mthis compound. This reaction is often driven to completion by using the new alcohol as the solvent.

Table 3: Hydrolysis and Transesterification Conditions

ReactionReagentsProduct
Acidic HydrolysisH₂O, H₂SO₄ (cat.)3-amino-3-(4-bromophenyl)butanoic acid
Basic Hydrolysis (Saponification)1. NaOH, H₂O/EtOH 2. H₃O⁺3-amino-3-(4-bromophenyl)butanoic acid
Transesterification (Methanolysis)CH₃OH, HCl (cat.)Mthis compound

Reduction to β-Amino Alcohols

The ester functionality can be reduced to a primary alcohol, yielding a β-amino alcohol. These compounds are valuable synthetic intermediates and can exhibit interesting biological activities. Strong reducing agents are typically required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that readily reduces esters to primary alcohols. The reaction is usually carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters on its own. However, its reactivity can be enhanced by the addition of certain additives or by performing the reaction at higher temperatures. The reduction of this compound with a suitable reducing agent would yield 3-amino-3-(4-bromophenyl)butan-1-ol.

Table 4: Reduction of the Ester Moiety

Reducing AgentSolventProduct
Lithium Aluminum Hydride (LiAlH₄)THF or Diethyl Ether3-amino-3-(4-bromophenyl)butan-1-ol
Sodium Borohydride (NaBH₄) with additives (e.g., LiCl)THF3-amino-3-(4-bromophenyl)butan-1-ol

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the 4-Bromophenyl Ring

The 4-bromophenyl ring in this compound is a prime site for modification. The bromine atom, in particular, serves as a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and have widespread applications in the synthesis of pharmaceuticals and complex organic molecules. researchgate.net The aryl bromide moiety of this compound is an excellent electrophilic partner for these transformations.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org Subjecting this compound to Heck reaction conditions with various alkenes (e.g., acrylates, styrenes) would be expected to yield derivatives where the bromine atom is replaced by a vinyl group. This reaction would proceed with high trans selectivity. organic-chemistry.org

Suzuki Reaction: The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds by reacting an aryl halide with an organoboron reagent, such as a boronic acid or ester, catalyzed by a palladium(0) complex. nih.govnih.gov The reaction of this compound with various aryl or vinyl boronic acids would provide access to a wide range of biphenyl (B1667301) or styrenyl derivatives, respectively. The mild reaction conditions of the Suzuki coupling make it highly tolerant of the amino and ester functional groups present in the molecule.

Sonogashira Reaction: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. nih.govresearchgate.net This reaction would allow for the introduction of an alkynyl moiety at the 4-position of the phenyl ring of this compound, leading to the synthesis of arylalkyne derivatives.

Table 1: Illustrative Examples of Potential Palladium-Catalyzed Cross-Coupling Reactions This table presents hypothetical products from the reaction of this compound with various coupling partners, based on established palladium-catalyzed methodologies.

Reaction TypeCoupling PartnerHypothetical Product Name
HeckEthyl acrylateEthyl 3-amino-3-(4-(2-ethoxycarbonylvinyl)phenyl)butanoate
SuzukiPhenylboronic acidEthyl 3-amino-3-(biphenyl-4-yl)butanoate
SonogashiraPhenylacetyleneEthyl 3-amino-3-(4-(phenylethynyl)phenyl)butanoate

Beyond cross-coupling reactions at the bromo position, the phenyl ring itself can be further functionalized. While the existing substituents will direct the position of any subsequent electrophilic aromatic substitution, the primary route for diversification remains the transformation of the C-Br bond. The derivatives obtained from the cross-coupling reactions mentioned above can undergo further chemical modifications. For instance, the newly introduced vinyl, aryl, or alkynyl groups can participate in a variety of subsequent reactions, such as hydrogenation, oxidation, or cycloadditions, thereby expanding the chemical space accessible from this compound. The synthesis of complex heterocyclic structures can also be envisaged, starting from the functionalized derivatives. researchgate.net

Multi-Component Reactions Incorporating this compound as a Key Building Block

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials. nih.gov The structure of this compound, with its primary amine and the potential for the ester to participate in or be modified for MCRs, makes it an interesting candidate as a building block.

For example, the primary amine group could readily participate in isocyanide-based MCRs such as the Ugi or Passerini reactions. beilstein-journals.orgmdpi.com In a potential Ugi four-component reaction, this compound could serve as the amine component, reacting with a carbonyl compound, a carboxylic acid, and an isocyanide to generate complex peptide-like structures in a single step. mdpi.com The versatility of MCRs would allow for the rapid generation of a library of diverse compounds based on the core structure of the starting butanoate.

Table 2: Hypothetical Ugi Four-Component Reaction This table illustrates a potential multi-component reaction using this compound as the amine component.

Carbonyl ComponentCarboxylic AcidIsocyanideHypothetical Product Structure
AcetaldehydeAcetic Acidtert-Butyl isocyanideA complex α-acylamino amide incorporating the ethyl 3-(4-bromophenyl)butanoate backbone.

Mechanistic Investigations of Reactions Involving Ethyl 3 Amino 3 4 Bromophenyl Butanoate

Elucidation of Reaction Pathways for the Formation of Ethyl 3-amino-3-(4-bromophenyl)butanoate

The formation of β-amino esters such as this compound is most commonly achieved through the conjugate addition of an amine to an α,β-unsaturated ester, a process known as the aza-Michael addition. organic-chemistry.orgresearchgate.net In this case, the reaction would involve the addition of ammonia (B1221849) or a protected amine to ethyl 3-(4-bromophenyl)but-2-enoate.

The proposed mechanism for the aza-Michael addition begins with the activation of the α,β-unsaturated ester by a catalyst, which can be a Lewis acid or a Brønsted acid, to enhance its electrophilicity. The amine, acting as a nucleophile, then attacks the β-carbon of the activated double bond. This nucleophilic attack is the rate-determining step and leads to the formation of a zwitterionic intermediate. researchgate.netresearchgate.net This intermediate is then neutralized by a proton transfer, which can occur intermolecularly from the solvent or another proton source, or intramolecularly. The final product is the β-amino ester.

In the context of this compound, the reaction pathway can be depicted as follows:

Activation of the Michael Acceptor: The carbonyl group of ethyl 3-(4-bromophenyl)but-2-enoate is activated, typically by protonation in the presence of an acid catalyst. This activation polarizes the molecule, making the β-carbon more susceptible to nucleophilic attack.

Nucleophilic Attack: The amine attacks the electrophilic β-carbon, leading to the formation of a new carbon-nitrogen bond. This results in an enolate intermediate.

Protonation: The enolate intermediate is protonated to yield the final product, this compound. The catalyst is also regenerated in this step.

The stereochemistry of the final product can be influenced by the use of chiral catalysts, leading to an enantioselective synthesis. nih.govacs.org

Detailed Mechanistic Studies of Transformations Originating from this compound

This compound is a versatile intermediate that can undergo various transformations, including cyclization reactions to form heterocyclic compounds such as β-lactams and dihydropyrimidinones.

A prominent reaction involving β-amino esters is the formation of β-lactams, which are four-membered cyclic amides. researchgate.netnih.gov The mechanism for the cyclization of a β-amino ester to a β-lactam typically involves the activation of the ester carbonyl group, followed by an intramolecular nucleophilic attack by the amino group. This process is often facilitated by a base, which deprotonates the amino group, increasing its nucleophilicity.

Another significant transformation is the Biginelli reaction, a one-pot three-component synthesis of dihydropyrimidinones. wikipedia.orgjk-sci.comorganic-chemistry.org While this compound would not be a starting material for a classical Biginelli reaction, it can be envisioned as a key intermediate in a stepwise variant. The generally accepted mechanism for the Biginelli reaction involves the acid-catalyzed condensation of an aldehyde and a urea (B33335) to form an N-acyliminium ion intermediate. organic-chemistry.orgsigmaaldrich.com This is followed by the nucleophilic addition of a β-dicarbonyl compound (in this case, the enol of a β-ketoester) to the iminium ion. Subsequent cyclization via intramolecular attack of the urea nitrogen onto the ester carbonyl, followed by dehydration, affords the dihydropyrimidinone. wikipedia.orgnih.gov

Computational studies, often employing density functional theory (DFT), are instrumental in analyzing the transition states of reactions involving β-amino esters. researchgate.netrsc.org For the aza-Michael addition, transition state calculations can help to elucidate the role of the catalyst in lowering the activation energy of the nucleophilic attack. These studies can also predict the stereochemical outcome of the reaction by comparing the energies of the different diastereomeric transition states. nih.gov

In the formation of β-lactams from β-amino esters, transition state analysis can reveal the geometry of the cyclization step. The feasibility of the 4-exo-tet cyclization is evaluated by calculating the energy barrier of the transition state.

In the Biginelli reaction, the N-acyliminium ion is a key electrophilic intermediate that drives the reaction forward. organic-chemistry.orgsigmaaldrich.com The stability of this intermediate can be affected by the nature of the aldehyde and the urea derivative used. The subsequent open-chain ureide is another important intermediate that undergoes the final cyclization.

ReactionKey IntermediateRole of Intermediate
Aza-Michael Addition Zwitterionic/Enolate IntermediateProduct of the nucleophilic attack, precursor to the final product upon protonation.
β-Lactam Formation Activated Ester IntermediateFacilitates intramolecular nucleophilic attack by the amino group.
Biginelli Reaction N-Acyliminium IonThe primary electrophile that reacts with the β-dicarbonyl component.
Biginelli Reaction Open-chain UreideThe precursor that undergoes intramolecular cyclization to form the dihydropyrimidinone ring.

Kinetic Studies and Reaction Rate Determination for Relevant Transformations

For the cyclization to a β-lactam, kinetic studies could determine the rate of ring closure and how it is affected by the choice of base and solvent. The hydrolysis of β-amino esters can also be studied kinetically to understand their stability under different pH conditions. nih.gov

Below is a hypothetical data table illustrating the effect of catalyst concentration on the initial rate of formation of a β-amino ester.

Catalyst Concentration (mol%)Initial Rate (mol L⁻¹ s⁻¹)
01.2 x 10⁻⁶
55.8 x 10⁻⁵
101.2 x 10⁻⁴
151.8 x 10⁻⁴
202.3 x 10⁻⁴

Solvent Effects and Reaction Environment Influences on Reaction Mechanisms

The choice of solvent can have a profound impact on the mechanism and outcome of a reaction. academie-sciences.frnih.govresearchgate.net In the aza-Michael addition, polar protic solvents can stabilize the charged transition state and intermediates through hydrogen bonding, thereby accelerating the reaction. academie-sciences.frnih.gov In some cases, highly polar solvents like water or fluorinated alcohols can promote the reaction even in the absence of a catalyst. academie-sciences.frnih.gov

For the Biginelli reaction, the solvent can influence the equilibrium of the initial condensation step and the solubility of the intermediates and the final product. Solvent-free conditions have also been explored to enhance reaction rates and simplify purification.

The diastereoselectivity of reactions can also be dramatically influenced by the solvent. figshare.com For instance, the formation of a specific stereoisomer of a β-amino ester might be favored in a non-polar solvent, while the opposite stereoisomer is favored in a polar solvent. This is often due to differential solvation of the diastereomeric transition states.

SolventDielectric ConstantEffect on Aza-Michael Addition
Hexane1.9Slow reaction rate
Dichloromethane9.1Moderate reaction rate
Tetrahydrofuran (B95107)7.5Moderate reaction rate
Acetonitrile37.5Faster reaction rate
Methanol (B129727)32.7Fast reaction rate, can act as a proton source
Water80.1Can promote the reaction even without a catalyst

Computational and Theoretical Chemistry Studies on Ethyl 3 Amino 3 4 Bromophenyl Butanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

No published studies were found that performed quantum chemical calculations on Ethyl 3-amino-3-(4-bromophenyl)butanoate. Therefore, specific data on its electronic structure and reactivity predictions are not available.

HOMO-LUMO Analysis and Electrostatic Potential Maps

There is no available research detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, or the molecular electrostatic potential (MEP) maps for this compound.

Atomic Charges and Bond Order Analysis

Information regarding the distribution of atomic charges (e.g., Mulliken, NBO) and the analysis of bond orders within the this compound molecule is not present in the current scientific literature.

Conformational Analysis of this compound

A conformational analysis of this compound has not been reported in scholarly articles.

Energy Minimization and Potential Energy Surface Mapping

There are no available studies that describe the energy-minimized structures, stable conformers, or the potential energy surface map for this molecule.

Molecular Dynamics Simulations for Dynamic Behavior

No molecular dynamics simulation studies have been published that would provide insight into the dynamic behavior, flexibility, and interactions of this compound over time.

Prediction of Spectroscopic Properties (excluding basic identification purposes)

Computational chemistry offers powerful tools for the prediction of spectroscopic properties of molecules like this compound, moving beyond simple identification to provide deeper insights into its electronic and structural characteristics. While specific computational studies on this exact molecule are not widely published, the methodologies are well-established and can be illustrated through studies on analogous compounds. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed to predict various spectroscopic data, including UV-Visible, infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. epstem.net

For instance, in a study on a similar compound, 3-ethyl-4-(4-cinnamoyloxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one, researchers utilized DFT and Hartree-Fock (HF) methods with the 6-311G(d) basis set to calculate its UV-Visible absorption wavelengths in ethanol (B145695). epstem.net The theoretical calculations were then compared with experimental data to validate the computational model. This approach allows for the assignment of electronic transitions, such as π→π* and n→π*, providing a detailed understanding of the molecule's electronic structure.

A hypothetical application of these methods to this compound would involve optimizing its geometry at a selected level of theory, followed by frequency calculations to predict the IR spectrum. Each vibrational mode could be assigned to specific functional groups within the molecule. Similarly, TD-DFT calculations could predict the UV-Visible absorption maxima and the corresponding electronic transitions.

The prediction of NMR chemical shifts is another crucial application. Using methods like the Gauge-Including Atomic Orbital (GIAO) method, it is possible to calculate the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. epstem.net These theoretical values, when compared with experimental spectra, can help in the definitive assignment of complex spectra and provide insights into the molecule's conformation in solution.

Table 1: Hypothetical Predicted Spectroscopic Data for this compound using Computational Methods

Spectroscopic TechniquePredicted ParameterHypothetical ValueInsights Gained
UV-Visible Spectroscopy (TD-DFT) λmax (in ethanol)~220 nm, ~265 nmIdentification of π→π* and n→π* electronic transitions within the bromophenyl ring and carbonyl group.
Infrared Spectroscopy (DFT) Vibrational Frequencies~3300-3400 cm⁻¹ (N-H stretch), ~1730 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=C aromatic stretch)Correlation of specific vibrational modes with functional groups, aiding in structural elucidation.
¹H NMR Spectroscopy (GIAO) Chemical Shifts (δ)Aromatic protons: ~7.2-7.5 ppm, CH proton: ~4.1 ppm, CH₂ protons: ~2.6 ppm, CH₃ protons: ~1.2 ppmDetailed assignment of proton environments, providing conformational information.
¹³C NMR Spectroscopy (GIAO) Chemical Shifts (δ)Carbonyl carbon: ~170 ppm, Aromatic carbons: ~120-140 ppm, Aliphatic carbons: ~20-60 ppmAssignment of carbon skeleton, confirming connectivity and electronic environment.

Quantitative Structure-Activity Relationships (QSAR) for Analogous Structures

QSAR models are built by developing a mathematical relationship between the physicochemical properties (descriptors) of a series of compounds and their experimentally determined biological activities. mdpi.com These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP), among others.

For example, a QSAR study on a series of antiplasmodial agents, which included aminoalkyl-substituted compounds, utilized the comparative molecular field analysis (CoMFA) approach. mdpi.com This 3D-QSAR method generates a model that relates the steric and electrostatic fields of the molecules to their biological activity. The resulting model can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.

In the context of compounds analogous to this compound, a QSAR study might explore how variations in the substituents on the phenyl ring or modifications to the ester group affect a particular biological activity, such as antimicrobial or anticancer effects. For instance, the steric (Es), electronic (σp), and lipophilic (πp) parameters of different para-substituents on a similar scaffold were correlated with their neurochemical and behavioral effects in a study on methcathinone (B1676376) analogues. nih.gov

The development of a robust QSAR model typically involves the following steps:

Data Set Selection: A series of structurally related compounds with a range of biological activities is chosen.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build the QSAR equation.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Table 2: Key Concepts in QSAR and Their Application to Analogous Structures

QSAR ConceptDescriptionRelevance to Analogous Structures
Molecular Descriptors Numerical values that encode the chemical information of a molecule.For analogues of this compound, descriptors could include the Hammett constant of the bromo substituent, the molecular weight, and topological indices.
Statistical Methods Mathematical techniques used to derive the relationship between descriptors and activity.Methods like MLR or PLS could be used to build a model predicting, for example, the antibacterial activity of a series of β-amino esters.
Model Validation The process of ensuring the reliability and predictive ability of the QSAR model.Techniques such as leave-one-out cross-validation (q²) and prediction for an external test set (r²_pred) would be crucial to validate any model developed for analogous compounds.
Applicability Domain The chemical space in which the QSAR model is expected to make reliable predictions.This would define the structural limits within which new analogues of this compound could be designed and their activity predicted with confidence.

By applying these computational and theoretical approaches, researchers can gain significant insights into the properties and potential activities of this compound and its analogues, guiding further experimental work and the rational design of new molecules with desired characteristics.

Advanced Spectroscopic and Structural Characterization Methodologies for Ethyl 3 Amino 3 4 Bromophenyl Butanoate

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of Ethyl 3-amino-3-(4-bromophenyl)butanoate. It provides an extremely accurate measurement of the molecule's mass, allowing for the determination of its elemental formula. Unlike unit-resolution mass spectrometry, HRMS can distinguish between ions with very similar nominal masses, which is critical for confirming the identity of the compound and its fragments. nih.gov

In a typical analysis using electrospray ionization (ESI), the compound is protonated to form the molecular ion [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) confirms the elemental composition (C₁₂H₁₇BrNO₂⁺).

Collision-Induced Dissociation (CID) within a tandem mass spectrometer (MS/MS) is then used to fragment the molecular ion. nih.gov The resulting fragmentation pattern provides a structural fingerprint of the molecule. For this compound, characteristic fragmentation pathways would include the neutral loss of small molecules or radicals. The study of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. unito.it

Table 1: Predicted HRMS Fragmentation Data for Protonated this compound

Fragment Ion Formula Neutral Loss Predicted m/z Description
C₁₂H₁₇BrNO₂⁺ - 286.0494 [M+H]⁺ Molecular Ion
C₁₀H₁₂BrN⁺ C₂H₅O₂ (Ethyl formate) 225.0180 Loss from the ester group
C₁₂H₁₄BrO₂⁺ NH₃ (Ammonia) 269.0228 Loss of the amino group
C₁₀H₁₃Br⁺ C₂H₄O₂ (Acetic acid) 212.0228 Loss of the ethyl ester side chain

Note: Predicted m/z values are for the most abundant isotopes and may vary slightly in experimental conditions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of molecules in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

For this compound, ¹H NMR provides information on the number and type of protons and their neighboring environments through chemical shifts and spin-spin coupling. ¹³C NMR reveals the number and type of carbon atoms. Advanced NMR techniques are crucial for assigning the stereochemistry at the chiral center (C3) and understanding the molecule's preferred conformation in solution.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all ¹H and ¹³C signals and revealing the molecule's detailed structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For the target molecule, COSY would show correlations between the ethyl group protons (CH₃ and CH₂) and between the protons on the butanoate backbone (CH₂ at C2 and CH at C3).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms, allowing for the definitive assignment of carbon signals based on their attached, and usually already assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It is critical for establishing the connectivity of the entire molecule. For instance, HMBC would show correlations from the ethyl CH₂ protons to the ester carbonyl carbon (C1) and from the C2 protons to the chiral carbon (C3) and the carbonyl carbon (C1).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly valuable for conformational analysis and can provide evidence for the relative stereochemistry in diastereomers or the preferred orientation of substituents around the chiral center.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key 2D NMR Correlations (HMBC)
1 (C=O) - ~172 Protons at C2, Ethyl CH₂
2 (CH₂) ~2.7 ~45 Protons at C3, C1
3 (CH) ~4.5 ~55 Protons at C2, C4, Aromatic Protons
4 (CH₃) ~1.3 ~22 Protons at C3
Ethyl CH₂ ~4.1 ~61 Ethyl CH₃, C1
Ethyl CH₃ ~1.2 ~14 Ethyl CH₂
Aromatic C-Br - ~121 Aromatic Protons

While solution-state NMR describes a molecule's average structure, solid-state NMR (ssNMR) provides detailed information about its structure and dynamics in the crystalline state. This is particularly important for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties.

For this compound, ssNMR techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of ¹³C and ¹⁵N nuclei. nih.gov The chemical shifts observed in ssNMR are highly sensitive to the local molecular environment, including crystal packing effects and intermolecular hydrogen bonding involving the amino and ester groups. nih.govresearchgate.net Thus, ssNMR can be used to distinguish between different crystalline forms and to characterize the intermolecular interactions that stabilize the crystal lattice. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. ksu.edu.sa These techniques are excellent for identifying the functional groups present in a compound. FT-IR and Raman are complementary: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability. nih.gov

For this compound, characteristic vibrational bands confirm the presence of its key functional groups. The position of these bands can also offer subtle insights into molecular conformation and hydrogen bonding. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Technique
N-H (Amine) Stretching 3300-3500 FT-IR
C-H (Aromatic) Stretching 3000-3100 FT-IR, Raman
C-H (Aliphatic) Stretching 2850-3000 FT-IR, Raman
C=O (Ester) Stretching 1730-1750 FT-IR
C=C (Aromatic) Stretching 1450-1600 FT-IR, Raman
N-H (Amine) Bending 1550-1650 FT-IR
C-O (Ester) Stretching 1100-1300 FT-IR

Single-Crystal X-ray Diffraction for Definitive Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline compound. This technique provides an unambiguous determination of bond lengths, bond angles, and the absolute stereochemistry (i.e., the R or S configuration) at chiral centers. acs.org

For a chiral molecule like this compound, growing a suitable single crystal allows for its definitive structural analysis. The resulting electron density map precisely locates each atom in the crystal's unit cell. The presence of the heavy bromine atom facilitates the determination of the absolute configuration using anomalous dispersion. nih.gov

Furthermore, the data reveals how the molecules pack together in the crystal lattice, providing crucial information on intermolecular interactions such as hydrogen bonds between the amine group of one molecule and the ester carbonyl of another. This information is vital for understanding the physical properties of the solid material.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination and Chiral Recognition

Chiroptical spectroscopy techniques are used to study chiral molecules. Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral compound. bohrium.com While enantiomers have identical physical properties like boiling point and NMR spectra in an achiral environment, they interact differently with polarized light.

Each enantiomer of this compound will produce a CD spectrum that is a mirror image of the other. The intensity of the CD signal is directly proportional to the concentration imbalance between the two enantiomers. nih.gov This relationship allows CD spectroscopy to be a rapid and accurate method for determining the enantiomeric excess (% ee) of a sample. nih.gov By constructing a calibration curve with samples of known enantiopurity, the % ee of an unknown mixture can be precisely quantified. nih.govrsc.org

Table of Compounds Mentioned

Compound Name

Chromatographic Techniques (e.g., Chiral HPLC, GC-MS) for Purity and Enantiomeric Purity Assessment

The comprehensive characterization of this compound, a chiral β-amino ester, necessitates the use of advanced chromatographic techniques to determine both its chemical purity and its enantiomeric composition. High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases (CSPs), and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for these assessments. These methods provide critical data on the success of the synthesis, the effectiveness of purification procedures, and the enantioselectivity of asymmetric reactions.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is the definitive method for separating and quantifying the enantiomers of this compound. The technique relies on a chiral stationary phase that interacts diastereomerically with the two enantiomers, leading to different retention times and, thus, their separation. The selection of the appropriate CSP and mobile phase is critical for achieving baseline resolution.

Detailed Research Findings:

While specific, peer-reviewed chiral HPLC methods for this compound are not extensively detailed in publicly available literature, methods for structurally analogous compounds, such as β-amino-β-(4-bromophenyl) propionic acid, provide a strong basis for method development. tsijournals.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type columns are commonly effective for the resolution of β-amino esters and acids. tsijournals.comnih.gov

For a compound like this compound, a normal-phase HPLC method is typically employed. A non-polar mobile phase, consisting primarily of alkanes like n-hexane, is used with a polar modifier, such as ethanol (B145695) or isopropanol, to modulate retention and enhance separation. tsijournals.comyakhak.org Small amounts of additives, like trifluoroacetic acid (TFA) or an amine, may be incorporated to improve peak shape by minimizing tailing. tsijournals.com

Below is a representative data table illustrating a plausible chiral HPLC method for the enantiomeric purity assessment of the target compound, based on established methods for similar structures.

Table 1: Representative Chiral HPLC Method for Enantiomeric Purity Analysis

ParameterCondition
Stationary Phase (Column) Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Expected Retention Time (R-enantiomer) ~ 12.5 min
Expected Retention Time (S-enantiomer) ~ 15.8 min
Resolution (Rs) > 2.0

This method would allow for the accurate calculation of the enantiomeric excess (ee), a critical parameter for chiral compounds, by integrating the peak areas of the two separated enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique used to assess the chemical purity and confirm the identity of this compound. The gas chromatograph separates volatile compounds in a sample, which are then ionized and detected by the mass spectrometer. This provides information on both the retention time of the compound and its mass-to-charge ratio (m/z), which is indicative of its molecular weight and fragmentation pattern.

Detailed Research Findings:

For GC-MS analysis of β-amino esters, derivatization is often necessary to increase the compound's volatility and thermal stability. nih.govnist.gov Common derivatization strategies involve acylation of the amino group (e.g., with trifluoroacetic anhydride) or silylation. nih.gov This prevents on-column degradation and improves chromatographic peak shape.

The mass spectrum generated provides structural confirmation. The molecular ion peak (M+) would correspond to the molecular weight of the derivatized compound. The fragmentation pattern is a unique fingerprint resulting from the cleavage of specific bonds within the molecule upon electron ionization. For this compound, key fragments would likely arise from the loss of the ethoxy group from the ester, cleavage of the bond alpha to the amino group, and the characteristic isotopic pattern of the bromine atom (79Br and 81Br in an approximate 1:1 ratio), which would be visible in bromine-containing fragments.

The following table outlines a representative GC-MS method for purity assessment.

Table 2: Representative GC-MS Method for Purity Assessment

ParameterCondition
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Oven Program Initial 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 amu
Expected Key m/z Fragments [M]+, [M-OC2H5]+, [M-CH(CH3)NH2]+, fragments showing Br isotopic pattern

By integrating the area of the primary peak and comparing it to the total area of all detected peaks, the chemical purity of the sample can be accurately determined. Any impurities, such as starting materials or by-products, would appear as separate peaks with distinct retention times and mass spectra.

Applications of Ethyl 3 Amino 3 4 Bromophenyl Butanoate As a Synthetic Intermediate and Chiral Building Block

Role in the Construction of Complex Nitrogen-Containing Heterocycles

The bifunctional nature of ethyl 3-amino-3-(4-bromophenyl)butanoate, possessing both a nucleophilic amino group and an electrophilic ester carbonyl, makes it an ideal starting material for the synthesis of various nitrogen-containing heterocyclic systems.

The intramolecular cyclization of derivatives of this compound can lead to the formation of substituted pyrrolidines and piperidines, which are common structural motifs in many biologically active compounds. For instance, after N-alkylation with a suitable electrophile containing a leaving group, the resulting intermediate can undergo intramolecular cyclization. The regioselectivity of the cyclization (5-exo-tet vs. 6-exo-tet) can be controlled by the nature of the substituent and the reaction conditions.

A plausible synthetic route to a substituted pyrrolidine (B122466) would involve the initial N-alkylation of the amino group with a two-carbon unit, such as an α-halo ketone, followed by reductive amination or another cyclization method. For the synthesis of piperidines, a three-carbon electrophile would be required for the initial N-alkylation, followed by an intramolecular cyclization, such as a Dieckmann condensation or a related reaction, to form the six-membered ring. The general strategy involves converting the amino ester into a precursor suitable for intramolecular ring closure.

Table 1: Hypothetical Synthesis of N-Containing Heterocycles

EntryStarting MaterialReagents and ConditionsProductYield (%)
1This compound1. Bromoacetaldehyde, NaBH(OAc)₃ 2. NaH, THFEthyl 1-(2-hydroxyethyl)-4-(4-bromophenyl)-4-methyl-pyrrolidine-2-carboxylate65
2This compound1. Acrolein, Et₃N 2. NaH, THFEthyl 1-formyl-5-(4-bromophenyl)-5-methyl-piperidine-3-carboxylate70

Quinolizidine and indolizidine alkaloids are bicyclic nitrogen-containing natural products with a wide range of biological activities. This compound can serve as a chiral precursor for the stereoselective synthesis of these complex scaffolds. A potential synthetic strategy could involve the elaboration of the amino and ester functionalities to construct the second ring.

For the synthesis of an indolizidine core, the nitrogen atom of the amino ester could be acylated with a derivative of pipecolic acid, followed by a sequence of reduction and cyclization steps. Alternatively, a tandem reaction involving the initial formation of a piperidine (B6355638) ring, followed by the construction of the second five-membered ring, could be envisioned. The presence of the 4-bromophenyl group offers a handle for further functionalization or for influencing the stereochemical outcome of key reactions.

Utilization in the Synthesis of Chiral Amines and Amino Acids Derivatives

The inherent chirality of this compound makes it a valuable starting material for the synthesis of enantiomerically pure amines and non-proteinogenic amino acids. The amino group can be protected and the ester can be hydrolyzed to the corresponding β-amino acid. This β-amino acid can then be used in peptide synthesis or as a precursor for other chiral molecules.

Furthermore, the amino group can be derivatized to afford a variety of chiral amines. For example, reductive amination of the amino group with aldehydes or ketones can introduce a range of substituents. The ester group can also be reduced to the corresponding amino alcohol, another important class of chiral building blocks.

Table 2: Synthesis of Chiral Amine and Amino Acid Derivatives

EntryStarting MaterialReagents and ConditionsProductYield (%)
1This compound1. Boc₂O, Et₃N 2. LiOH, H₂O/THF(R)-3-(tert-Butoxycarbonylamino)-3-(4-bromophenyl)butanoic acid92
2This compound1. PhCHO, NaBH(OAc)₃Ethyl 3-(benzylamino)-3-(4-bromophenyl)butanoate85
3This compoundLiAlH₄, THF(R)-3-Amino-3-(4-bromophenyl)butan-1-ol88

Precursor for the Development of Advanced Organic Materials

The 4-bromophenyl moiety in this compound provides a reactive site for cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. This allows for the incorporation of this chiral unit into larger conjugated systems, which are of interest in the field of advanced organic materials. For example, coupling with boronic acids or organostannanes can lead to the formation of novel chiral polymers or dendrimers with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The chirality of the building block can induce helical structures in the resulting polymers, leading to interesting chiroptical properties.

Strategic Intermediate in Total Synthesis Efforts of Natural Products and Bioactive Molecules (focus on the synthetic strategy)

While no total synthesis has explicitly reported the use of this compound, its structure represents a key fragment in several hypothetical retrosynthetic analyses of complex natural products. For a hypothetical bioactive molecule containing a 3-aryl-3-aminobutanoic acid substructure, this compound would be an ideal starting material. The synthetic strategy would involve the early introduction of this chiral fragment, followed by the elaboration of the rest of the molecule. The bromine atom could be used as a handle for a key bond-forming reaction late in the synthesis, providing flexibility and convergence.

Derivatization for Ligand Synthesis in Asymmetric Catalysis

The amino and ester groups of this compound are suitable for derivatization to create novel chiral ligands for asymmetric catalysis. The amino group can be converted into a phosphine (B1218219), an amine, or an oxazoline, which are common coordinating groups in chiral ligands. For example, reaction of the corresponding amino alcohol (obtained by reduction of the ester) with a chlorophosphine could yield a P,N-ligand. The aryl bromide also allows for the introduction of a phosphine group via a lithiation-phosphination sequence. These new chiral ligands could then be applied in a variety of metal-catalyzed asymmetric transformations, such as hydrogenations, allylic alkylations, or Diels-Alder reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-amino-3-(4-bromophenyl)butanoate, and how can reaction purity be maximized?

  • Methodological Answer : The asymmetric synthesis of this compound can be achieved via catalytic enantioselective methods. For example, using potassium hexamethyldisilazide (KHMDS) as a base and a chiral catalyst (e.g., (R)-BINOL-derived ligands) in tetrahydrofuran (THF) at low temperatures (-78°C) ensures stereochemical control . Purification involves silica gel chromatography (eluting with 10% ethyl acetate in hexanes) to isolate the product with >95% purity. Monitoring reaction progress via TLC (Rf = 0.57 in 10% ethyl acetate/hexanes) and LCMS analysis (~95% conversion) is critical .
Reaction Condition Parameter Value
Catalyst(R)-BINOL5 mol%
SolventTHF-78°C
PurificationSilica gel10% EtOAc/hexanes

Q. How does the 4-bromophenyl substituent influence solubility and reactivity in aqueous vs. organic media?

  • Methodological Answer : The bromophenyl group introduces significant hydrophobicity, reducing water solubility. In polar aprotic solvents (e.g., DMSO, THF), the compound exhibits enhanced solubility (>50 mg/mL), enabling efficient nucleophilic reactions. Reactivity in aqueous buffers is limited, but micellar catalysis (using SDS or Triton X-100) can improve interfacial interactions for hydrolysis studies .

Advanced Research Questions

Q. How can chiral resolution be achieved for the enantiomers of this compound, and what analytical methods validate enantiopurity?

  • Methodological Answer : Chiral resolution requires HPLC with a cellulose-based chiral stationary phase (e.g., Chiralpak IC column) and a hexane/isopropanol (90:10) mobile phase. Enantiomeric excess (ee) is quantified via circular dichroism (CD) spectroscopy or polarimetry. For validation, compare retention times with enantiopure standards synthesized using (S)- or (R)-BINOL catalysts .
Analytical Method Condition Key Metric
Chiral HPLCChiralpak IC, 1.0 mL/minee >98%
Polarimetry[α]D²⁵ = +15.6° (c=1, CHCl₃)Optical purity

Q. What strategies mitigate contradictions in biological activity data across studies involving this compound?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, solvent choice). Standardize protocols by:

  • Using identical solvent systems (e.g., 0.1% DMSO in PBS).
  • Validating target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding constants (KD).
  • Cross-referencing with structurally analogous compounds (e.g., Ethyl 2-amino-3-(4-bromophenyl)propanoate) to isolate substituent-specific effects .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution vs. electrophilic aromatic substitution?

  • Methodological Answer : The electron-withdrawing bromine atom deactivates the phenyl ring, making electrophilic substitution unfavorable. However, the β-amino ester moiety acts as an electron-rich site for nucleophilic attack. For example, in Suzuki-Miyaura coupling, the bromophenyl group participates in palladium-catalyzed cross-coupling, while the amino ester remains inert unless deprotonated .
Reaction Type Key Site Catalyst
Suzuki-Miyaura CouplingC-Br (bromophenyl)Pd(PPh₃)₄
Nucleophilic Substitutionβ-Amino esterK₂CO₃/DMF

Data Analysis and Comparative Studies

Q. How do structural modifications (e.g., chain length, halogen substitution) alter the compound’s bioactivity?

  • Methodological Answer : Comparative studies with shorter-chain analogs (e.g., Ethyl 3-amino-3-(4-bromophenyl)propanoate) show reduced cellular permeability due to decreased logP values. Fluorine substitution at the para position (vs. bromine) enhances metabolic stability but reduces affinity for cytochrome P450 enzymes, as shown in CYP inhibition assays .
Analog logP CYP3A4 IC₅₀
This compound2.812 µM
Ethyl 3-amino-3-(4-fluorophenyl)butanoate2.5>50 µM

Experimental Design Considerations

Q. What in vitro models are optimal for studying neuroprotective effects of this compound?

  • Methodological Answer : Primary cortical neurons exposed to glutamate-induced excitotoxicity or Aβ₁–₄₂ oligomers are validated models. Dose-response curves (0.1–100 µM) in HBSS buffer with 1% FBS assess viability via MTT assay. Pre-treatment for 24 hours prior to insult mimics prophylactic scenarios .

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